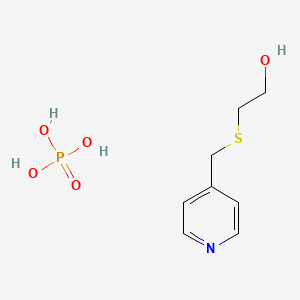
Ristianol phosphate
概要
説明
Ristianol phosphate is a bioactive chemical compound known for its anti-inflammatory and immunoregulatory properties . It is registered as an investigational agent and has been studied for its potential therapeutic applications . The molecular formula of this compound is C8H11NOS.H3O4P, and it has a molecular weight of 267.239 .
準備方法
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of ristianol phosphate involves the use of specific reagents and conditions to ensure high yield and purity. The process typically includes the preparation of a mother liquor solution, followed by the addition of solvents and reagents to achieve the desired concentration and formulation .
化学反応の分析
反応の種類: リスティアノールリン酸は、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用します。
主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応ではリン酸誘導体が生成される場合があり、還元反応ではさまざまなホスフィン化合物が生成される可能性があります .
4. 科学研究アプリケーション
リスティアノールリン酸は、次のような幅広い科学研究アプリケーションがあります。
科学的研究の応用
Ristianol phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: Studied for its role in cellular signaling and regulation of protein phosphorylation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
リスティアノールリン酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。 それはリン酸化プロセスに関与する酵素の活性を調節することが知られており、それにより細胞シグナル伝達と機能に影響を与えます . この化合物の抗炎症作用は、炎症性サイトカインやメディエーターの産生を阻害する能力に起因しています .
類似化合物との比較
リスティアノールリン酸は、次のような他の類似化合物と比較できます。
ビスホスホネート: これらの化合物もリンを含んでおり、骨疾患の治療に使用されます.
ホスフィネート: 構造は似ていますが、化学反応性と用途が異なります.
独自性: リスティアノールリン酸は、他のリン含有化合物では一般的ではない特定の抗炎症作用と免疫調節作用があるため、独特です .
類似化合物のリスト:
- ビスホスホネート(例:アレンドロネート、ゾレドロン酸)
- ホスフィネート(例:ジメチルホスフィネート)
- ホスホネート(例:グリホサート)
生物活性
Ristianol phosphate is a bioactive compound that has garnered attention for its potential therapeutic applications, particularly in the context of vitamin A metabolism and cellular processes. This article explores the biological activity of this compound, detailing its mechanisms, effects on various cell types, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of retinol (vitamin A) that plays a crucial role in cellular functions, particularly in the regulation of gene expression related to vision and epithelial health. Its chemical structure allows it to interact with various biological systems effectively.
This compound exhibits several biological activities:
- Keratinization Reversal : It has been shown to reverse keratinization induced by vitamin A deficiency in hamster tracheal epithelium. At a concentration of , this compound demonstrated activity comparable to retinol and synthetic retinyl phosphate .
- Cellular Uptake : Epithelial cells from the hamster small intestine can incorporate retinol into this compound, indicating its bioavailability and potential for cellular uptake .
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cellular processes significantly:
- Epithelial Cell Cultures : Short-term cultures of hamster intestinal epithelial cells showed incorporation of [carbinol-14C]retinol into a compound identical to synthetic retinyl phosphate. This suggests that this compound may play a role in vitamin A metabolism within the intestine .
- Enzymatic Hydrolysis : Under alkaline conditions, this compound undergoes hydrolysis similar to synthetic retinyl phosphate, releasing retinol. This process was quantified, revealing that about 9% of the radioactivity was released as [14C]retinol during enzymatic hydrolysis by alkaline phosphatase .
Case Study 1: Keratinization Reversal
A study involving hamster tracheal epithelium assessed the efficacy of this compound in reversing keratinization due to vitamin A deficiency. The results indicated that at specific concentrations, this compound effectively restored normal epithelial morphology and function.
| Concentration (M) | Activity Level |
|---|---|
| Comparable to retinol and retinyl phosphate |
This case highlights the potential use of this compound in treating conditions associated with vitamin A deficiency.
Case Study 2: Cellular Incorporation
Another study focused on the incorporation of this compound in intestinal epithelial cells. The findings suggested that these cells can synthesize retinyl phosphate from dietary retinol, emphasizing the compound's role in nutrient metabolism.
特性
CAS番号 |
78092-66-7 |
|---|---|
分子式 |
C8H14NO5PS |
分子量 |
267.24 g/mol |
IUPAC名 |
phosphoric acid;2-(pyridin-4-ylmethylsulfanyl)ethanol |
InChI |
InChI=1S/C8H11NOS.H3O4P/c10-5-6-11-7-8-1-3-9-4-2-8;1-5(2,3)4/h1-4,10H,5-7H2;(H3,1,2,3,4) |
InChIキー |
CMJVTGWDYPQSTL-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CSCCO.OP(=O)(O)O |
正規SMILES |
C1=CN=CC=C1CSCCO.OP(=O)(O)O |
外観 |
Solid powder |
Key on ui other cas no. |
78092-66-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ristianol phosphate; CP 48,867-9; CP-48,867-9. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















